molecular formula C12H10N4O2S3 B2816071 N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide CAS No. 320421-87-2

N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide

Cat. No.: B2816071
CAS No.: 320421-87-2
M. Wt: 338.42
InChI Key: NPTRBAKCJHKWBL-UHFFFAOYSA-N
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Description

N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a useful research compound. Its molecular formula is C12H10N4O2S3 and its molecular weight is 338.42. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Research has shown that derivatives of thiadiazole sulfonamides exhibit significant herbicidal activity. The study by Tianrui Ren et al. (2000) on the synthesis of various sulfonamides, including triazolopyrimidinesulfonamide and thiadiazol sulfonamides, highlighted their herbicidal effectiveness. The compound N,N'-[1-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-ylthio)butane-2,3-di-imino]bis(2-chlorobenzenesulfonamide) demonstrated good activity against a range of species and was selected as a lead for further development due to its promising herbicidal properties (Ren et al., 2000).

Anticancer Activity

Several studies have focused on the anticancer potential of thiadiazol sulfonamide derivatives. S. Karakuş et al. (2018) synthesized novel benzenesulfonamide derivatives showing marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, with one compound displaying significant selectivity and potency (Karakuş et al., 2018). Another study by Ş. Küçükgüzel et al. (2013) synthesized celecoxib derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, further demonstrating the versatility of thiadiazol sulfonamide compounds in various therapeutic areas (Küçükgüzel et al., 2013).

Enzyme Inhibition

The inhibition of human carbonic anhydrase isozymes by sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl-, or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties has been explored for therapeutic applications. A study by A. Alafeefy et al. (2015) found that these compounds significantly inhibited carbonic anhydrase isoforms, with low nanomolar activity against hCA II and effective inhibition of CA IX and XII, indicating their potential in treating diseases associated with these enzymes (Alafeefy et al., 2015).

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-5-(thiadiazol-4-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S3/c17-21(18,14-7-9-2-1-5-13-6-9)12-4-3-11(20-12)10-8-19-16-15-10/h1-6,8,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTRBAKCJHKWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(S2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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